![molecular formula C17H20N2O4S B2851769 N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide CAS No. 1421464-14-3](/img/structure/B2851769.png)
N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide
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Description
N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide, also known as EHT 1864, is a small molecule inhibitor of Rho guanine nucleotide exchange factors (RhoGEFs). RhoGEFs are a family of proteins that activate the Rho family of small GTPases, which play key roles in regulating cytoskeletal dynamics, cell adhesion, and migration. EHT 1864 has been shown to selectively inhibit the activity of the RhoGEF Ect2, which is overexpressed in many types of cancer and is involved in tumor cell invasion and metastasis.
Scientific Research Applications
Catalytic Systems for Amidation Reactions
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation, particularly with (hetero)aryl chlorides that have not been efficiently addressed by Cu-catalysis before. This catalytic system is liberalized toward a variety of functionalized (hetero)aryl chlorides and a wide range of aromatic and aliphatic primary amides, achieving good to excellent yields. It also facilitates the arylation of lactams and oxazolidinones, achieving an intramolecular cross-coupling product (Subhadip De, Junli Yin, D. Ma, 2017).
Synthetic Approaches and Rearrangements
A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, employing the classical Meinwald rearrangement. This methodology provides a high-yielding, operationally simple route for synthesizing both anthranilic acid derivatives and oxalamides, demonstrating the versatility of oxalamide-based compounds in chemical synthesis (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, et al., 2016).
Inhibitory Activity and Molecular Interaction Studies
Thieno[2,3-d][1,3]oxazin-4-ones, synthesized from 2-aminothiophenes prepared by the Gewald reaction, have been evaluated for inhibitory activity toward human leukocyte elastase. These compounds have demonstrated potent inhibitory activities, revealing the potential of oxalamide derivatives in the development of therapeutics for conditions involving serine proteases (M. Gütschow, U. Neumann, 1998).
Crystal Structure and Hydrogen Bonding
The crystal structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide has been elucidated, revealing the angle subtended by the chlorohydroxyphenyl ring to the oxalamide unit and detailing the intramolecular and intermolecular hydrogen bonds. This provides insights into the molecular configuration and interactions critical for the design of novel compounds with specific properties (Chang Wang, K. Zheng, Yan-Tuan Li, Zhiyong Wu, 2016).
Bioreduction and Pharmaceutical Intermediates
A study demonstrated the use of whole cells of Rhodotorula glutinis for the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, a key intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug. This process exhibits excellent enantioselectivity and conversion efficiency, highlighting the potential of biocatalysis in pharmaceutical manufacturing (Chuan-Gen Tang, Hui Lin, Chao Zhang, et al., 2011).
properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-13-7-5-12(6-8-13)19-17(22)16(21)18-10-9-14(20)15-4-3-11-24-15/h3-8,11,14,20H,2,9-10H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRKTAODMQXVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethoxyphenyl)-N2-(3-hydroxy-3-(thiophen-2-yl)propyl)oxalamide |
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